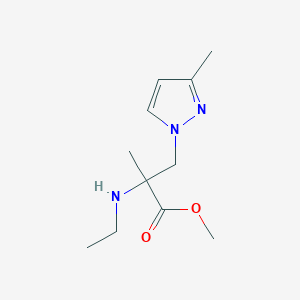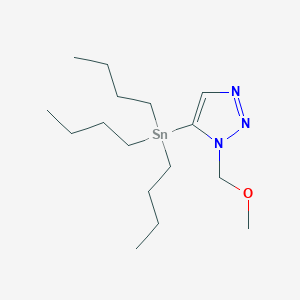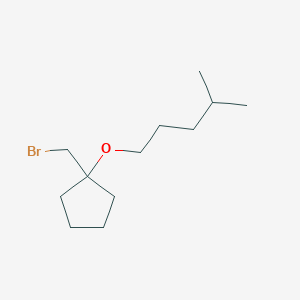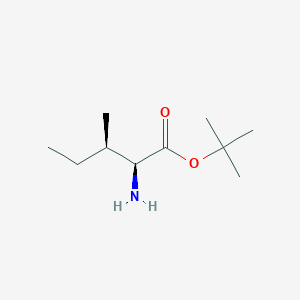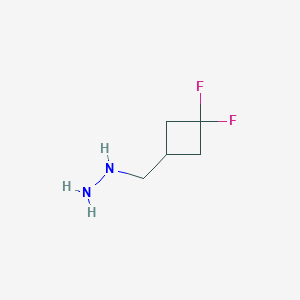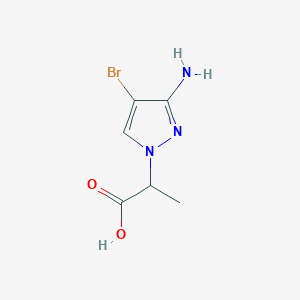
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group, with a cyano and methyl substituent on the cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for cyclopropanation is the reaction of carbenes with alkenes or cycloalkenes . The sulfonyl chloride group can be introduced using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale cyclopropanation reactions followed by sulfonylation. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to optimize the production process.
化学反応の分析
Types of Reactions
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts can be used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amines and Carboxylic Acids: Formed from the reduction or oxidation of the cyano group.
科学的研究の応用
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride depends on its specific application
Sulfonyl Chloride Group: Can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function.
Cyano Group: Can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the reactivity of the compound.
Cyclopropane Ring: The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets.
類似化合物との比較
Similar Compounds
Cyclopropanesulfonyl Chloride: Similar structure but lacks the cyano and methyl substituents.
Cyclohexylsulfonyl Chloride: Similar structure but lacks the cyclopropane ring.
Cyano-substituted Cyclohexanes: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its functional groups and structural features
特性
分子式 |
C11H16ClNO2S |
|---|---|
分子量 |
261.77 g/mol |
IUPAC名 |
1-(2-cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H16ClNO2S/c1-8-2-3-9(7-13)10(6-8)11(4-5-11)16(12,14)15/h8-10H,2-6H2,1H3 |
InChIキー |
OWQWZCDHLYEZDT-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)C2(CC2)S(=O)(=O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)

